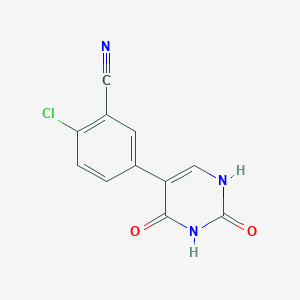
(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine, 95%
説明
(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine, or 2,4-DHP, is a synthetic compound with a wide range of uses in scientific research. It is a small molecule with a molecular weight of 203.2 g/mol, and it has a slightly yellowish-brown color. It is a member of the pyrimidine family, and it is a derivative of the naturally occurring compound 2,4-dihydroxy-5-methylpyrimidine (DMP). 2,4-DHP has been used in a variety of scientific research applications, including as a biochemical and physiological tool, as a drug, and as a reagent in lab experiments.
科学的研究の応用
2,4-DHP has a wide range of applications in scientific research. It has been used as a biochemical and physiological tool to study the effects of drugs on biological systems. 2,4-DHP has also been used as a reagent in lab experiments to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 2,4-DHP has been used as a drug to study the effects of drugs on the central nervous system and other physiological systems.
作用機序
The exact mechanism of action of 2,4-DHP is not yet fully understood. However, it is believed that 2,4-DHP acts as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. In addition, 2,4-DHP has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. These two mechanisms of action are thought to be responsible for the effects of 2,4-DHP on the central nervous system and other physiological systems.
Biochemical and Physiological Effects
2,4-DHP has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme tyrosine hydroxylase, resulting in decreased dopamine levels in the brain. This can lead to an increase in anxiety and depression-like behaviors, as well as decreased motor coordination. In addition, 2,4-DHP has been shown to inhibit the enzyme monoamine oxidase, resulting in increased levels of serotonin and norepinephrine in the brain. This can lead to increased energy levels and improved mood.
実験室実験の利点と制限
2,4-DHP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 2,4-DHP is its relatively low cost and easy availability. In addition, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are also some limitations to its use. For example, 2,4-DHP can be toxic to cells at high concentrations, and it can also interfere with the metabolism of other drugs.
将来の方向性
There are a number of potential future directions for the use of 2,4-DHP in scientific research. One potential direction is to explore its potential as a drug for the treatment of neurological disorders. Additionally, further research could be conducted to explore the effects of 2,4-DHP on other physiological systems, such as the cardiovascular and immune systems. Finally, further research could be conducted to explore the potential of 2,4-DHP as a reagent in lab experiments, as well as its potential applications in other areas of scientific research.
合成法
2,4-DHP is synthesized through a multi-step method that involves the oxidation of 2,4-dihydroxypyrimidine (DHP) with a mixture of sodium hypochlorite and sodium hydroxide. This reaction results in the formation of 2,4-dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine, which can then be isolated and purified. The synthesis of 2,4-DHP is relatively straightforward and can be carried out in a laboratory setting using readily available reagents and equipment.
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-10(18-2)8(5-7)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUTUADNADQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229441 | |
| Record name | 5-(2,5-Dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine | |
CAS RN |
127236-05-9 | |
| Record name | 5-(2,5-Dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127236-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,5-Dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)




![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)



